molecular formula C9H13BrN2O2S B592142 tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate CAS No. 1000576-79-3

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate

Cat. No.: B592142
CAS No.: 1000576-79-3
M. Wt: 293.179
InChI Key: BDDLXGFSUQQZHA-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C9H13BrN2O2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiazole ring, a bromine atom, and a carbamate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate typically involves the reaction of 4-bromothiazole with tert-butyl chloroformate and methylamine. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiazole ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Substitution Reactions: The major products are substituted thiazole derivatives.

    Oxidation and Reduction Reactions: Various oxidized or reduced thiazole derivatives are formed.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-chlorothiazol-2-yl)(methyl)carbamate
  • tert-Butyl (4-fluorothiazol-2-yl)(methyl)carbamate
  • tert-Butyl (4-iodothiazol-2-yl)(methyl)carbamate

Uniqueness

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic transformations. Additionally, the compound’s ability to undergo specific substitution reactions makes it a versatile building block in organic synthesis.

Biological Activity

tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, enzyme inhibition, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN3O2SC_9H_{10}BrN_3O_2S with a molecular weight of approximately 328.23 g/mol. The compound features a thiazole ring substituted with a bromine atom, which contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active or allosteric sites, preventing substrate access. This inhibition can alter metabolic pathways and has implications for diseases such as cancer and infections.
  • Protein-Ligand Interactions : It forms stable complexes with biological macromolecules, facilitating studies on protein interactions and modifications.
  • Nucleophilic Substitution : The bromine atom in the thiazole ring allows for nucleophilic substitution reactions, leading to the formation of new derivatives that may exhibit enhanced biological properties.

Biological Activities

Research indicates that this compound possesses a range of biological activities:

  • Antimicrobial Activity : Compounds containing thiazole rings are known for their antimicrobial properties. Studies suggest that this compound may inhibit certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Properties : Preliminary studies have shown that this compound can inhibit specific cancer cell lines. The bromine substituent is believed to enhance lipophilicity, improving membrane permeability and increasing efficacy against cancer cells.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on lysyl oxidase (LOX), an enzyme involved in collagen cross-linking. The results indicated that the compound significantly reduced LOX activity, suggesting its potential application in fibrosis treatment .

Study 2: Anticancer Activity

In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines. The compound's mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as an anticancer agent .

Table of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction of inflammatory markers
Enzyme InhibitionBinding to active sites

Properties

IUPAC Name

tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12(4)7-11-6(10)5-15-7/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDLXGFSUQQZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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